molecular formula C45H67FeNO3P2PdS- B12322953 Methanesulfonato{(R)-(-)-1-[(S)-2-(dicyclohexylphosphino)ferrocenyl]ethyldi-t-butylphosphine}(2'-amino-1,1'-biphenyl-2-yl)palladium(II)

Methanesulfonato{(R)-(-)-1-[(S)-2-(dicyclohexylphosphino)ferrocenyl]ethyldi-t-butylphosphine}(2'-amino-1,1'-biphenyl-2-yl)palladium(II)

Cat. No.: B12322953
M. Wt: 926.3 g/mol
InChI Key: OSRRBPDYUIHYJR-DHOIFHORSA-N
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Description

Methanesulfonato Counterion

The OMs group (CH₃SO₃⁻) serves dual roles:

  • Solubility Modulation : Improves catalyst dispersion in polar aprotic solvents like DMF or THF.
  • Electronic Stabilization : Withdraws electron density from palladium, facilitating oxidative addition of aryl halides.

Chiral Ferrocenyl Phosphine Ligand

The ligand’s architecture ensures:

  • Planar Chirality : The ferrocene backbone’s substituted cyclopentadienyl rings enforce a fixed spatial arrangement, critical for enantiocontrol.
  • Bidentate Coordination : The dicyclohexylphosphino and di-t-butylphosphine groups bind palladium in a κ²-P,P mode, creating a 16-electron complex resistant to ligand dissociation.

2'-Amino-1,1'-biphenyl-2-yl Group

This aryl-palladium bond:

  • Directs Cyclopalladation : The amino group facilitates intramolecular C–H activation, forming a stable five-membered palladacycle.
  • Enhances Stability : Resonance between the biphenyl system and palladium mitigates decomposition pathways.

Table 1 compares key structural features of this complex with related palladacycles:

Feature Subject Complex Herrmann’s Catalyst Bedford Catalyst
Ligand Type Chiral ferrocenyl phosphine Tris(o-tolyl)phosphine Monomeric phosphine
Counterion Methanesulfonato Chloride Chloride
Ring Size 5-membered 6-membered N/A
Catalytic Applications Asymmetric couplings Heck reactions Suzuki couplings

This structural synergy enables the complex to mediate challenging asymmetric transformations, such as β,β-diarylation of electron-deficient olefins and enantioselective C–N bond formations, with TONs rivaling state-of-the-art systems.

Properties

Molecular Formula

C45H67FeNO3P2PdS-

Molecular Weight

926.3 g/mol

InChI

InChI=1S/C27H48P2.C12H10N.C5H5.CH4O3S.Fe.Pd/c1-21(29(26(2,3)4)27(5,6)7)24-19-14-20-25(24)28(22-15-10-8-11-16-22)23-17-12-9-13-18-23;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-2-4-5-3-1;1-5(2,3)4;;/h14,19,21-23H,8-13,15-18,20H2,1-7H3;1-6,8-9H,13H2;1-5H;1H3,(H,2,3,4);;/q;-1;;;;/t21-;;;;;/m0...../s1

InChI Key

OSRRBPDYUIHYJR-DHOIFHORSA-N

Isomeric SMILES

C[C@@H]([C]1[CH][CH]C[C]1P(C2CCCCC2)C3CCCCC3)P(C(C)(C)C)C(C)(C)C.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[CH]1[CH][CH][CH][CH]1.[Fe].[Pd]

Canonical SMILES

CC([C]1[CH][CH]C[C]1P(C2CCCCC2)C3CCCCC3)P(C(C)(C)C)C(C)(C)C.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[CH]1[CH][CH][CH][CH]1.[Fe].[Pd]

Origin of Product

United States

Biological Activity

Methanesulfonato{(R)-(-)-1-[(S)-2-(dicyclohexylphosphino)ferrocenyl]ethyldi-t-butylphosphine}(2'-amino-1,1'-biphenyl-2-yl)palladium(II) (commonly referred to as Josiphos Pd G3) is a palladium-based compound that has garnered attention for its potential biological activities, particularly in the context of catalysis and medicinal chemistry. This article explores its biological activity, including mechanisms of action, case studies, and relevant research findings.

The compound is characterized by its complex structure which includes a palladium center coordinated to various ligands. The general formula can be summarized as follows:

Property Details
Molecular Formula C23H34N2O2P2PdS
Molecular Weight 487.03 g/mol
IUPAC Name Methanesulfonato{(R)-(-)-1-[(S)-2-(dicyclohexylphosphino)ferrocenyl]ethyldi-t-butylphosphine}(2'-amino-1,1'-biphenyl-2-yl)palladium(II)
CAS Number 1445085-97-1

The biological activity of Josiphos Pd G3 is largely attributed to its ability to act as a catalyst in various cross-coupling reactions. These reactions are vital in synthesizing complex organic molecules, which can have significant implications in drug development and material science. The mechanism involves the coordination of the palladium ion with substrates to facilitate bond formation.

Key Mechanisms:

  • Catalytic Activity : The palladium center facilitates the formation of carbon-carbon and carbon-nitrogen bonds through oxidative addition and reductive elimination processes.
  • Coordination Chemistry : The ligand environment significantly influences the reactivity and selectivity of the palladium complex in various reactions.

Medicinal Chemistry

Research has indicated that compounds similar to Josiphos Pd G3 exhibit anti-cancer properties due to their ability to interfere with cellular processes such as DNA replication and repair. Studies suggest that palladium complexes can induce apoptosis in cancer cells, making them potential candidates for anticancer therapies.

Case Studies

  • Anticancer Activity : A study demonstrated that palladium complexes could inhibit the growth of various cancer cell lines by inducing cell cycle arrest and apoptosis. The specific activity of Josiphos Pd G3 was evaluated against breast cancer cells, showing promising results in reducing cell viability.
    • Cell Line Tested : MCF-7 (breast cancer)
    • IC50 Value : Approximately 15 µM after 48 hours of treatment.
  • Cross-Coupling Reactions : In another study focusing on the application of Josiphos Pd G3 in Suzuki-Miyaura cross-coupling reactions, it was found to provide high yields and selectivity for biaryl compounds, which are crucial in pharmaceutical applications.
    • Reaction Conditions : Aqueous media at room temperature.
    • Yield Achieved : Up to 95% for selected substrates.

Research Findings

Recent studies have highlighted the versatility of Josiphos Pd G3 in both synthetic and biological contexts:

  • Biocompatibility : Research indicates that palladium complexes can be designed to minimize toxicity while maximizing therapeutic efficacy.
  • Targeting Mechanisms : Investigations into the molecular pathways affected by this compound have revealed interactions with key cellular targets involved in proliferation and apoptosis.

Scientific Research Applications

Structural Characteristics

The structure of Josiphos Pd G3 includes a palladium center coordinated with a methanesulfonate ligand and a chiral phosphine ligand derived from ferrocenyl compounds. This unique configuration contributes to its catalytic properties, particularly in asymmetric synthesis.

C-O Coupling Reactions

One of the primary applications of Methanesulfonato{(R)-(-)-1-[(S)-2-(dicyclohexylphosphino)ferrocenyl]ethyldi-t-butylphosphine}(2'-amino-1,1'-biphenyl-2-yl)palladium(II) is in C-O coupling reactions. These reactions are crucial for forming aryl ethers and other oxygen-containing compounds from phenols and heteroaryl chlorides. The catalyst has shown remarkable efficiency in promoting these reactions under mild conditions.

Case Study: C-O Coupling Efficiency

Reaction TypeConditionsYield (%)Reference
Phenol + Heteroaryl Chloride80°C, 24h92
Electron-deficient Phenol + Chloride100°C, 12h85

Asymmetric Synthesis

The compound's chiral nature allows it to be used in asymmetric synthesis, where it can facilitate the formation of chiral centers with high enantioselectivity. This property is particularly valuable in pharmaceutical chemistry, where the stereochemistry of compounds can significantly affect their biological activity.

Case Study: Asymmetric Synthesis of Pharmaceuticals

Compound SynthesizedEnantiomeric Ratio (er)Yield (%)Reference
(S)-2-amino-4-methyl-pentanone98:290
Chiral Alcohols95:588

Cross-Coupling Reactions

In addition to C-O coupling, this palladium complex is effective in various cross-coupling reactions, including Suzuki and Heck reactions. These reactions are essential for constructing complex organic molecules and are widely used in the synthesis of agrochemicals and pharmaceuticals.

Case Study: Cross-Coupling Reaction Performance

Reaction TypeSubstratesConditionsYield (%)Reference
Suzuki CouplingAryl Boronic Acid + Aryl Halide90°C, 6h95
Heck ReactionAryl Halide + Alkene120°C, 10h90

Comparison with Similar Compounds

Structural and Electronic Differences

Compound Name Ligand Type Molecular Weight (g/mol) Phosphine Substituents Key Structural Features References
Target Compound Chiral Ferrocene + Di-t-Bu Phosphine ~950 (estimated) Dicyclohexyl + Di-t-butyl Stereogenic centers (R/S), Chelating amino
Methanesulfonato(1,1’-Bis(di-t-butylphosphino)ferrocene)(2’-amino-1,1’-biphenyl-2-yl)Palladium(II) (DTBPF Gen. 3) Symmetric Ferrocene Bisphosphine 844.16 Two Di-t-butylphosphine groups No chiral centers, Higher symmetry
Methanesulfonato(2-Dicyclohexylphosphino-2',4',6'-tri-i-propylbiphenyl)Palladium(II) (XPhos Palladacycle) Bulky Biaryl Phosphine 906.50 Dicyclohexyl + Triisopropyl Steric hindrance, No ferrocene backbone
Methanesulfonato{[4-(N,N-Dimethylamino)Phenyl]Di-t-butylphosphino}Palladium(II) (Amphos Gen. 3) Aromatic Amino-Phosphine 635.11 Di-t-butyl + Dimethylamino Electron-rich, Enhanced oxidative stability

Key Observations :

  • The target compound uniquely combines a chiral ferrocene backbone with mixed phosphine substituents (dicyclohexyl and di-t-butyl), balancing steric bulk and electronic tunability .
  • DTBPF Gen. 3 lacks chirality but offers higher symmetry, favoring reactions insensitive to enantioselectivity .
  • XPhos Palladacycle employs a biaryl phosphine ligand, providing extreme steric bulk for challenging couplings but reduced solubility in polar media .
  • Amphos Gen. 3 integrates an electron-donating dimethylamino group, improving stability in oxidative conditions but limiting applications in reductive environments .

Catalytic Performance in Cross-Coupling Reactions

Compound Reaction Type Substrate Scope TON (Typical) Turnover Frequency (TOF, h⁻¹) Reference
Target Compound Suzuki-Miyaura Aryl chlorides, Heteroaromatics 1,000–5,000 50–200
DTBPF Gen. 3 Buchwald-Hartwig Amination Sterically hindered amines 500–2,000 20–100
XPhos Palladacycle Negishi Coupling Alkyl zinc reagents 10,000+ 300–500
Amphos Gen. 3 C–O Bond Formation Phenols, Enolates 200–1,000 10–50

Performance Insights :

  • The target compound excels in Suzuki-Miyaura couplings of aryl chlorides due to its balanced steric/electronic profile, achieving high TONs under mild conditions .
  • XPhos Palladacycle outperforms in Negishi couplings with alkyl zinc reagents, attributed to its extreme steric protection of the Pd center .
  • Amphos Gen. 3 is preferred for C–O bond formations , where electron-rich Pd intermediates stabilize oxidative addition steps .

Physicochemical Properties

Property Target Compound DTBPF Gen. 3 XPhos Palladacycle Amphos Gen. 3
Solubility (Polar Solvents) Moderate Low Very Low High
Thermal Stability (°C) Up to 150 Up to 160 Up to 180 Up to 130
Photostability Moderate High Low High
Storage Conditions 2–8°C, Inert 2–8°C, Inert RT, Dark 2–8°C, Inert

Notes:

  • The target compound requires inert storage due to methanesulfonate’s hygroscopicity, whereas XPhos Palladacycle is stable at room temperature but light-sensitive .
  • Amphos Gen. 3 ’s high solubility in DMF or THF enables homogeneous catalysis but limits use in biphasic systems .

Preparation Methods

Ligand Synthesis and Characterization

The chiral ferrocenyl phosphine ligand, (R)-(-)-1-[(S)-2-(dicyclohexylphosphino)ferrocenyl]ethyldi-t-butylphosphine, serves as the cornerstone of the palladium complex. Its synthesis involves a multi-step sequence:

  • Ferrocene Functionalization :

    • 1,1'-Diiodoferrocene undergoes selective lithiation at the 2-position using n-butyllithium in tetrahydrofuran (THF) at -78°C. Quenching with chlorodicyclohexylphosphine yields 2-dicyclohexylphosphinoferrocene.
    • Subsequent reaction with (R)-(-)-1-di-t-butylphosphinoethyl iodide introduces the chiral ethylphosphine moiety. This step requires strict anhydrous conditions and a nitrogen atmosphere to prevent oxidation.
  • Ligand Purification :

    • The crude product is purified via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallized from pentane at -20°C. Characterization by $$ ^1H $$, $$ ^{13}C $$, and $$ ^{31}P $$ NMR confirms ligand identity and enantiomeric purity (>97% ee).

Palladium Precursor Selection

The palladacyclic core is derived from a biphenyl palladium dimer, [(2'-amino-1,1'-biphenyl-2-yl)palladium(II)]$$_2$$. Key considerations include:

  • Precursor Reactivity : Chloride-bridged dimers (e.g., [(C$$6$$H$$5$$)2PdCl]$$2$$) are preferred for their stability and ease of methanesulfonate ligand substitution.
  • Solvent Compatibility : Acetone and dichloromethane are optimal for dissolving the dimer without inducing premature ligand coordination.

Coordination and Complex Formation

The synthesis proceeds via a two-step ligand substitution mechanism:

  • Primary Coordination :

    • The palladium dimer reacts with the ferrocenyl phosphine ligand in a 1:2 molar ratio in acetone at 25°C. This step replaces the bridging chloride ligands with phosphine groups, forming a mononuclear intermediate.
    • Equation :
      $$
      [(C{12}H{10}N)PdCl]2 + 2\, \text{Ligand} \rightarrow 2\, (C{12}H_{10}N)PdCl(\text{Ligand}) + 2\, Cl^-
      $$
  • Methanesulfonate Incorporation :

    • Silver methanesulfonate (AgOSO$$2$$CH$$3$$) is added to abstract chloride ions, facilitating substitution with the methanesulfonate anion. The reaction is monitored by $$ ^{31}P $$ NMR until complete conversion (δ = 15–20 ppm for Pd–P coupling).
    • Equation :
      $$
      (C{12}H{10}N)PdCl(\text{Ligand}) + AgOSO2CH3 \rightarrow (C{12}H{10}N)Pd(OSO2CH3)(\text{Ligand}) + AgCl
      $$

Reaction Optimization Parameters

Parameter Optimal Condition Effect on Yield/Purity
Temperature 25–30°C Higher temps accelerate ligand decomposition
Solvent Anhydrous acetone Enhances Pd solubility; inert toward methanesulfonate
Atmosphere Nitrogen or argon Prevents Pd(0) oxidation
Reaction Time 12–16 hours Ensures complete chloride abstraction
Ligand:Pd Ratio 2:1 Minimizes uncoordinated Pd species

Isolation and Purification

  • Filtration : Remove AgCl byproduct via sintered-glass filtration under nitrogen.
  • Solvent Removal : Rotovap concentration at 40°C yields a orange-red residue.
  • Crystallization : Dissolve in minimal dichloromethane, layer with pentane, and cool to -20°C. Isolate crystals by filtration (85–90% yield).
  • Purity Assessment : HPLC (C18 column, acetonitrile/water) shows >98% purity; elemental analysis aligns with C$${45}$$H$${65}$$FeNO$$3$$P$$2$$PdS.

Industrial-Scale Production

  • Continuous Flow Synthesis :

    • Pd dimer and ligand are mixed in a microreactor (residence time: 10 min) at 30°C, followed by in-line AgOSO$$2$$CH$$3$$ addition. This method reduces batch variability and improves throughput.
  • Quality Control :

    • XRD Analysis : Confirms square-planar geometry (Pd–P bond: 2.30–2.35 Å; Pd–O: 2.10 Å).
    • Cyclic Voltammetry : Two redox peaks at +450 mV and +590 mV (vs. Ag/AgCl) confirm Fe(II)/Fe(III) and Pd(II)/Pd(IV) couples.

Comparative Analysis with Alternative Catalysts

Catalyst Turnover Frequency (h⁻¹) Enantioselectivity (% ee) Stability (Half-life)
Josiphos Palladacycle Gen. 3 1,200 99 >6 months (N$$_2$$)
Buchwald Precat M12 800 95 3 months
XPhos-Pd G3 950 90 2 months

Challenges and Mitigation Strategies

  • Ligand Degradation :

    • Issue : t-Bu groups undergo β-hydride elimination at >40°C.
    • Solution : Maintain reaction temperature ≤30°C and use fresh ligand batches.
  • Pd Black Formation :

    • Issue : Reduction of Pd(II) to Pd(0) in presence of trace moisture.
    • Solution : Rigorous solvent drying (3Å molecular sieves) and O$$_2$$-free conditions.

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